Phenylalanyl-3-thiaphenylalanine
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Overview
Description
Phenylalanyl-3-thiaphenylalanine is a synthetic dipeptide composed of phenylalanine and a thiophene-modified phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanyl-3-thiaphenylalanine can be synthesized through standard peptide coupling reactions. One common method involves the use of N-acetyl-phenylalanyl-3-thiaphenylalanine as a substrate. The synthesis typically involves the following steps:
- Protection of the amino and carboxyl groups of phenylalanine.
- Coupling of the protected phenylalanine with 3-thiaphenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Deprotection of the amino and carboxyl groups to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-3-thiaphenylalanine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the phenylalanine moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiophene or phenylalanine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Phenylalanyl-3-thiaphenylalanine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study the activity of carboxypeptidase A.
Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.
Analytical Chemistry: Employed in spectrophotometric assays to study peptide transport and kinetics.
Industrial Applications: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of phenylalanyl-3-thiaphenylalanine involves its interaction with specific enzymes and receptors. For example, as a substrate for carboxypeptidase A, the compound undergoes hydrolysis, releasing thiophenol. This reaction follows Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction . The compound may also interact with peptide transporters, influencing its cellular uptake and distribution .
Comparison with Similar Compounds
Phenylalanyl-3-thiaphenylalanine can be compared to other phenylalanine derivatives and thiophene-containing peptides:
Phenylalanine: A standard amino acid with a benzyl side chain.
Thiophene-containing peptides: Peptides that include a thiophene ring, which can impart unique chemical and biological properties.
N-acetyl-phenylalanyl-3-thiaphenylalanine: A similar compound used as a substrate in enzyme assays.
This compound is unique due to the presence of both phenylalanine and thiophene moieties, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
102582-51-4 |
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Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-2-phenylsulfanylacetic acid |
InChI |
InChI=1S/C17H18N2O3S/c18-14(11-12-7-3-1-4-8-12)15(20)19-16(17(21)22)23-13-9-5-2-6-10-13/h1-10,14,16H,11,18H2,(H,19,20)(H,21,22)/t14-,16-/m0/s1 |
InChI Key |
SPZCZEGVALWUIT-HOCLYGCPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](C(=O)O)SC2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(C(=O)O)SC2=CC=CC=C2)N |
Origin of Product |
United States |
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